GW779439X

Description

Properties

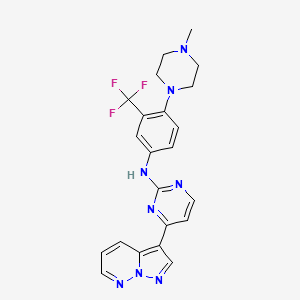

IUPAC Name |

N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N8/c1-31-9-11-32(12-10-31)20-5-4-15(13-17(20)22(23,24)25)29-21-26-8-6-18(30-21)16-14-28-33-19(16)3-2-7-27-33/h2-8,13-14H,9-12H2,1H3,(H,26,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTNSCLLJKXGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GW779439X as a Stk1 Inhibitor in Staphylococcus aureus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pyrazolopyridazine compound GW779439X and its role as an inhibitor of the Serine/Threonine kinase Stk1 in Staphylococcus aureus. The document details its mechanism of action as an antibiotic adjuvant, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Executive Summary

Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), poses a significant threat to public health due to its resistance to many conventional antibiotics. A promising strategy to combat this resistance is the use of antibiotic adjuvants, compounds that restore the efficacy of existing antibiotics. This compound has been identified as a potent inhibitor of the S. aureus Serine/Threonine kinase Stk1, a Penicillin-Binding-Protein and Serine/Threonine Kinase-Associated (PASTA) kinase.[1][2][3] Inhibition of Stk1 by this compound sensitizes a broad range of MRSA and methicillin-sensitive S. aureus (MSSA) isolates to β-lactam antibiotics.[2][3][4] This guide consolidates the current knowledge on this compound, offering a technical resource for researchers in the field of antibiotic development.

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the activity of this compound against S. aureus.

Table 1: Biochemical Inhibition of Stk1

| Compound | Target | Reported Inhibition Concentration | Source |

| This compound | Stk1 Kinase | 2 µM | [5] |

Note: This concentration is reported to biochemically inhibit Stk1. The primary literature qualitatively demonstrates concentration-dependent inhibition in vitro.[2]

Table 2: Potentiation of β-Lactam Activity against S. aureus LAC (USA300)

| Antibiotic | MIC (µg/mL) without this compound | MIC (µg/mL) with 5 µM this compound | Fold Reduction in MIC |

| Oxacillin | 128 | 1 | 128 |

| Nafcillin | 16 | 0.25 | 64 |

| Ceftriaxone | >256 | 128 | ≥2 |

| Ceftaroline | 0.25 | 0.125 | 2 |

Data synthesized from Schaenzer et al., 2018.[2]

Table 3: Potentiation of Oxacillin Activity against Various S. aureus Strains

| Strain (Type) | MIC (µg/mL) without this compound | MIC (µg/mL) with 5 µM this compound | Fold Reduction in MIC |

| LAC (USA300, CA-MRSA) | 128 | 1 | 128 |

| USA400 (CA-MRSA) | 64 | 2 | 32 |

| BAA-2686 (Ceftaroline-Resistant MRSA) | >512 | 1 | >512 |

| COL (HA-MRSA) | >512 | 256 | ≥2 |

| USA600 (HA-MRSA) | 256 | 128 | 2 |

| USA800 (HA-MRSA) | 128 | 4 | 32 |

| Newman (MSSA) | 0.25 | 0.0625 | 4 |

| NCTC8325 (MSSA) | 0.125 | 0.0625 | 2 |

CA-MRSA: Community-Acquired MRSA; HA-MRSA: Hospital-Acquired MRSA. Data synthesized from Schaenzer et al., 2018.[2]

Signaling Pathways and Mechanism of Action

Stk1 is a transmembrane kinase that plays a crucial role in regulating cell wall homeostasis and virulence in S. aureus.[6] It functions in concert with its cognate phosphatase, Stp1. One of the key downstream pathways influenced by Stk1 involves the GraSR two-component system. Stk1 can phosphorylate the response regulator GraR, which in turn modulates the expression of the dltABCD operon. This operon is responsible for the D-alanylation of teichoic acids, a process that alters the net charge of the bacterial cell wall and contributes to resistance against cationic antimicrobial peptides and certain antibiotics. By inhibiting Stk1, this compound disrupts this signaling cascade, leading to a more susceptible cell wall phenotype.

Caption: Stk1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Minimum Inhibitory Concentration (MIC) Determination for β-Lactam Potentiation

This protocol is adapted from the methodology described by Schaenzer et al. (2018) to assess the ability of this compound to potentiate β-lactam antibiotics.[1][7]

Materials:

-

S. aureus strains of interest

-

Cation-adjusted Mueller-Hinton (CA-MH) broth

-

β-lactam antibiotics (e.g., oxacillin, nafcillin)

-

This compound (dissolved in DMSO)

-

NaCl

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of S. aureus into 5 mL of CA-MH broth and incubate overnight at 37°C with shaking.

-

Back-dilute the overnight culture into fresh CA-MH broth to an optical density at 600 nm (OD₆₀₀) of 0.06.

-

-

Prepare Antibiotic and Compound Plates:

-

In a 96-well plate, prepare 2-fold serial dilutions of the β-lactam antibiotic in CA-MH broth.

-

For testing potentiation, add this compound to each well containing the antibiotic dilutions to a final concentration of 5 µM. For control wells, add an equivalent volume of DMSO.

-

Note: When testing oxacillin, nafcillin, or ceftaroline, supplement the CA-MH medium with 2% NaCl as per CLSI guidelines.[1]

-

-

Inoculation and Incubation:

-

Add the diluted bacterial culture from step 1 to each well of the 96-well plate.

-

Incubate the plate at 37°C.

-

-

Measurement and Analysis:

-

Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals for 12-24 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that inhibits visible growth.

-

Compare the MIC values in the presence and absence of this compound to determine the fold reduction.

-

In Vitro Stk1 Kinase Inhibition Assay

This is a representative protocol for assessing the direct inhibitory effect of this compound on Stk1 kinase activity, based on common kinase assay methodologies.[8][9][10]

Materials:

-

Purified recombinant S. aureus Stk1 kinase domain

-

Myelin Basic Protein (MBP) as a generic substrate

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MnCl₂, 1 mM DTT)

-

[γ-³²P]ATP (radiolabeled) or ATP and appropriate reagents for non-radioactive detection (e.g., phosphospecific antibodies)

-

This compound (dissolved in DMSO)

-

SDS-PAGE gels and electrophoresis apparatus

-

Autoradiography film or phosphorimager

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the purified Stk1 kinase domain (e.g., 1-2 µg) with the kinase reaction buffer.

-

Add serial dilutions of this compound to the reaction tubes. Include a DMSO-only control.

-

Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Kinase Reaction:

-

Add MBP substrate to the reaction mixture.

-

Initiate the phosphorylation reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive methods).

-

Incubate the reaction at 37°C for 20-30 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding 2x SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

-

-

Detection:

-

Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled (phosphorylated) MBP.

-

Quantify the band intensities to determine the extent of inhibition at different concentrations of this compound. The concentration that results in 50% inhibition is the IC₅₀.

-

S. aureus Biofilm Formation Assay (Crystal Violet Method)

This protocol describes a standard method to quantify biofilm formation and can be used to assess the impact of Stk1 inhibition by this compound. While direct data for this compound is not widely published, studies on other Stk1 inhibitors suggest that inhibition of Stk1 is likely to reduce biofilm formation.[1]

Materials:

-

S. aureus strain

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose (TSBG)

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

0.1% Crystal Violet solution

-

30% Acetic Acid or 95% Ethanol

-

Sterile 96-well flat-bottom microtiter plates

Procedure:

-

Inoculum Preparation:

-

Grow an overnight culture of S. aureus in TSBG.

-

Normalize the culture to an OD₆₀₀ of 0.05 in fresh TSBG.

-

-

Biofilm Formation:

-

Add 200 µL of the normalized bacterial culture to the wells of a 96-well plate.

-

Add various concentrations of this compound (and a DMSO control) to the wells.

-

Include wells with sterile TSBG as a negative control.

-

Incubate the plate statically at 37°C for 24-48 hours.

-

-

Washing:

-

Carefully discard the planktonic culture from the wells.

-

Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.

-

-

Staining:

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells again with PBS until the excess stain is removed.

-

-

Quantification:

-

Dry the plate completely.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

-

Incubate for 15-30 minutes at room temperature.

-

Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570-595 nm using a plate reader.

-

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for identifying and characterizing a Stk1 inhibitor and the logical cascade of its effects.

Caption: A generalized workflow for the discovery and validation of Stk1 inhibitors.

Caption: The logical relationship of events following Stk1 inhibition.

Conclusion and Future Directions

This compound serves as a compelling proof-of-concept for the development of Stk1 inhibitors as adjuvants to β-lactam therapy against resistant S. aureus. Its ability to re-sensitize MRSA to antibiotics like oxacillin highlights the potential of targeting bacterial signaling pathways. Future research should focus on elucidating the full spectrum of Stk1's downstream targets, quantifying the in vivo efficacy of this compound in animal infection models, and exploring its potential to inhibit biofilm formation in a clinical context. Furthermore, structure-activity relationship studies will be crucial for optimizing the pyrazolopyridazine scaffold to enhance potency and selectivity, minimizing potential off-target effects.

References

- 1. A novel STK1-targeted small-molecule as an “antibiotic resistance breaker” against multidrug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. Using CRISPR-Cas9 to delete stk1 in MRSA [morressier.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazolopyridazine GW779439X: A Technical Guide to its Function as an Antibiotic Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. A promising strategy to combat this threat is the use of antibiotic adjuvants, compounds that restore the efficacy of existing antibiotics. This technical guide provides an in-depth analysis of GW779439X, a pyrazolopyridazine compound that acts as a potent antibiotic adjuvant against β-lactam-resistant S. aureus. Through the inhibition of the serine/threonine kinase Stk1, this compound resensitizes MRSA to a range of β-lactam antibiotics. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and workflows.

Introduction

β-Lactam antibiotics, a cornerstone of antibacterial therapy, are often rendered ineffective by bacterial resistance mechanisms. In MRSA, the primary mechanism of resistance is the expression of penicillin-binding protein 2a (PBP2a), which has a low affinity for β-lactams and takes over the essential functions of cell wall synthesis when other PBPs are inhibited.[1] The bacterial serine/threonine kinase Stk1 (also known as PknB) has been identified as a key regulator of various cellular processes in S. aureus, including cell wall metabolism and virulence.[2][3] Inhibition of Stk1 has been shown to increase the susceptibility of MRSA to β-lactam antibiotics, making it an attractive target for adjuvant therapy.[2][4]

This compound is a small molecule inhibitor of Stk1 that has demonstrated significant potential as an antibiotic adjuvant.[2][4] This guide will explore the technical details of its function, providing researchers and drug development professionals with a comprehensive resource to inform further investigation and development.

Mechanism of Action

This compound functions as an antibiotic adjuvant by directly inhibiting the kinase activity of Stk1 in S. aureus.[2] The inhibition of Stk1 disrupts the signaling pathways that contribute to β-lactam resistance. While the complete downstream effects of Stk1 are still under investigation, it is known to phosphorylate multiple substrates involved in cell wall metabolism and stress response, including the response regulators GraR and WalR.[1][5][6] By inhibiting Stk1, this compound interferes with these regulatory pathways, ultimately leading to increased susceptibility of MRSA to β-lactam antibiotics.

The primary mechanism of β-lactam resistance in MRSA is the production of PBP2a, encoded by the mecA gene. PBP2a is a transpeptidase with a low affinity for most β-lactam antibiotics, allowing it to continue synthesizing the peptidoglycan cell wall even in the presence of these drugs.[1][7] The inhibition of Stk1 by this compound appears to disrupt the cellular context that allows PBP2a to function effectively, thereby resensitizing the bacteria to β-lactams.

dot

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data: Potentiation of β-Lactam Activity

The efficacy of this compound as an antibiotic adjuvant has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) of various β-lactam antibiotics in the presence and absence of the compound. The following tables summarize the potentiation effect of this compound against different strains of S. aureus.

Table 1: Potentiation of β-Lactam MICs against S. aureus LAC (MRSA) by this compound [2]

| Antibiotic | MIC (μg/mL) without this compound | MIC (μg/mL) with 5 μM this compound | Fold Change in MIC |

| Oxacillin | 128 | 8 | 16 |

| Nafcillin | 16 | 2 | 8 |

| Ceftriaxone | 128 | 64 | 2 |

| Ceftaroline | 0.5 | 0.25 | 2 |

Table 2: Potentiation of Oxacillin MIC against Various S. aureus Strains by this compound [2]

| Strain (Type) | MIC (μg/mL) without this compound | MIC (μg/mL) with 5 μM this compound | Fold Change in MIC |

| COL (MRSA) | >256 | 32 | >8 |

| USA400 (MRSA) | 128 | 16 | 8 |

| Newman (MSSA) | 0.25 | 0.0625 | 4 |

| UAMS-1 (MSSA) | 0.25 | 0.125 | 2 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on the methods described by Schaenzer et al. (2018).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Broth (TSB)

-

Antibiotics (e.g., oxacillin, nafcillin)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer (for measuring OD600)

-

Incubator (37°C)

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the S. aureus strain into 5 mL of TSB and grow overnight at 37°C with shaking.

-

Inoculum Preparation: Dilute the overnight culture in fresh CAMHB to an optical density at 600 nm (OD600) of 0.01, which corresponds to approximately 1 x 10^7 CFU/mL. Further dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10^5 CFU/mL.

-

Preparation of Antibiotic and Adjuvant Solutions: Prepare serial two-fold dilutions of the antibiotic in CAMHB in a 96-well plate. For potentiation assays, prepare identical serial dilutions of the antibiotic in CAMHB containing a fixed concentration of this compound (e.g., 5 μM).

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the 96-well plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth. This can be determined by visual inspection or by measuring the OD600 of each well.

dot

Figure 2: Experimental workflow for MIC determination.

In Vitro Stk1 Kinase Assay

This protocol is used to assess the direct inhibitory effect of this compound on the kinase activity of purified Stk1.

Materials:

-

Purified recombinant Stk1 kinase domain

-

Myelin Basic Protein (MBP) as a generic substrate

-

[γ-³²P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound at various concentrations

-

SDS-PAGE gels

-

Phosphorimager

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, purified Stk1 kinase domain, and MBP.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and pre-incubate for 10 minutes at room temperature.

-

Initiation of Kinase Reaction: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Electrophoresis: Separate the reaction products by SDS-PAGE.

-

Detection: Dry the gel and expose it to a phosphor screen. Visualize the radiolabeled (phosphorylated) MBP using a phosphorimager.

-

Quantification: Quantify the band intensities to determine the extent of inhibition by this compound.

dot

Figure 3: Workflow for the in vitro Stk1 kinase assay.

Conclusion

This compound represents a promising lead compound in the development of antibiotic adjuvants to combat MRSA. Its targeted inhibition of the Stk1 kinase effectively resensitizes resistant strains to β-lactam antibiotics. The data and protocols presented in this technical guide provide a solid foundation for further research into the optimization of pyrazolopyridazine derivatives as selective Stk1 inhibitors and their potential clinical application. The continued exploration of such adjuvant therapies is a critical component in the multifaceted approach required to address the growing crisis of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crosstalk involving two-component systems in Staphylococcus aureus signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Do Shoot the Messenger: PASTA Kinases as Virulence Determinants and Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of a Serine/Threonine Kinase Involved in Virulence of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of GW779439X

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW779439X is a pyrazolopyridazine compound that has garnered significant interest for its dual inhibitory action against both the bacterial serine/threonine kinase Stk1 in Staphylococcus aureus and the human Aurora Kinase A (AURKA). Primarily investigated for its role as an antibiotic adjuvant, this compound potentiates the efficacy of β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA). This document provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.

Introduction

The rise of antibiotic resistance, particularly in pathogens like Staphylococcus aureus, necessitates the development of novel therapeutic strategies. One promising approach is the use of antibiotic adjuvants, compounds that enhance the effectiveness of existing antibiotics. This compound has emerged as a compelling candidate in this area. It resensitizes resistant strains of S. aureus to β-lactam antibiotics through the inhibition of the PASTA (Penicillin-Binding Protein and Serine/Threonine kinase Associated) kinase Stk1.[1][2][3] Concurrently, its activity as an Aurora Kinase A inhibitor points to potential applications in oncology, where it can induce apoptosis.[4][5] This guide synthesizes the current understanding of this compound's pharmacology to serve as a resource for ongoing research and development.

Mechanism of Action

Inhibition of S. aureus Stk1 Kinase

This compound acts as a direct inhibitor of the serine/threonine kinase Stk1 in S. aureus.[2][6] Stk1 is a crucial component of a signal transduction pathway that contributes to cell wall metabolism and virulence.[1][7] By inhibiting Stk1, this compound disrupts the downstream signaling cascade that leads to β-lactam resistance.

The Stk1 signaling pathway involves the phosphorylation of the response regulator GraR.[1][7][8] Phosphorylated GraR, in turn, regulates the expression of the dltABCD operon. The protein products of this operon are responsible for the D-alanylation of teichoic acids in the bacterial cell wall. This modification of the cell wall is a key factor in the resistance of S. aureus to cationic antimicrobial peptides and certain antibiotics. Inhibition of Stk1 by this compound is believed to prevent the phosphorylation of GraR, thereby altering cell wall physiology and rendering the bacterium more susceptible to β-lactam antibiotics.

Inhibition of Human Aurora Kinase A (AURKA)

In human cells, this compound functions as an inhibitor of Aurora Kinase A (AURKA), a serine/threonine kinase that plays a critical role in mitotic progression.[4][9] Inhibition of AURKA disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.[10][11] This apoptotic induction is mediated through the caspase-3/7 pathway.[4] The dual activity of this compound against both a bacterial and a human kinase highlights the conserved nature of kinase domains and presents both opportunities and challenges for its therapeutic development.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the activity of this compound.

Table 1: In Vitro Inhibitory and Cellular Activity of this compound

| Parameter | Target/Cell Line | Value | Reference(s) |

| Biochemical Inhibition | S. aureus Stk1 | Robust inhibition at 2 µM | [6] |

| Growth Inhibition (IC50) | AGP-01 cell line | 0.57 µM | [4] |

| Cytotoxicity (CC50) | THP-1 cells | < 0.05 µM (after 72 hrs) | [4] |

Table 2: Potentiation of β-Lactam Activity against MRSA strain LAC by 5 µM this compound

| β-Lactam Antibiotic | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Fold Reduction in MIC | Reference(s) |

| Oxacillin | 128 | 8 | 16 | [12] |

| Nafcillin | >256 | 32 | >8 | [6] |

| Ceftriaxone | 128 | 64 | 2 | [6] |

| Ceftaroline | 0.5 | 0.25 | 2 | [12] |

| Meropenem | 64 | 32 | 2 | [12] |

Table 3: Potentiation of Oxacillin Activity by 5 µM this compound against Various S. aureus Strains

| S. aureus Strain | Phenotype | MIC of Oxacillin without this compound (µg/mL) | MIC of Oxacillin with this compound (µg/mL) | Fold Reduction in MIC | Reference(s) |

| ATCC BAA-1717 (USA300) | MRSA | 128 | 16 | 8 | [6] |

| ATCC BAA-1707 (USA400) | MRSA | 128 | 16 | 8 | [6] |

| ATCC BAA-39 (USA800) | MRSA | 64 | 8 | 8 | [6] |

| COL (Hospital-acquired) | MRSA | >256 | 32 | >8 | [6] |

| ATCC BAA-2686 (Ceftaroline-resistant) | MRSA | >1024 | 2 | >512 | [6] |

| Newman | MSSA | 0.125 | 0.0625 | 2 | [6] |

| NCTC8325 | MSSA | 0.25 | 0.125 | 2 | [6] |

Experimental Protocols

In Vitro Stk1 Kinase Inhibition Assay

This protocol is based on the autoradiography method used to demonstrate direct inhibition of Stk1.[6]

-

Protein Purification: The kinase domain of Stk1 is expressed and purified. Myelin Basic Protein (MBP) is used as a non-specific phosphosubstrate.

-

Reaction Mixture: Purified Stk1 kinase domain (e.g., 2 µM) and MBP are incubated in a kinase reaction buffer.

-

Inhibitor Addition: Increasing concentrations of this compound are added to the reaction mixtures. A control with no inhibitor is included.

-

Phosphorylation Reaction: The reaction is initiated by the addition of [γ-³²P]ATP and incubated at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: The reaction is stopped by adding SDS-PAGE loading buffer and heating.

-

Detection: The proteins are separated by SDS-PAGE. The gel is then dried and exposed to an autoradiography film to visualize the incorporation of the radiolabeled phosphate into Stk1 (autophosphorylation) and MBP. A reduction in the signal in the presence of this compound indicates inhibition.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14][15][16][17]

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., ~5 x 10⁵ CFU/mL) is prepared from an overnight culture of the S. aureus strain of interest.

-

Serial Dilution of Antimicrobial Agents: A two-fold serial dilution of the β-lactam antibiotic is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Addition of this compound: A fixed, sub-inhibitory concentration of this compound (e.g., 5 µM) is added to a parallel set of wells.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Signaling Pathways and Workflows

This compound Inhibition of the Stk1 Signaling Pathway in S. aureus

Caption: this compound inhibits Stk1, preventing GraR phosphorylation and β-lactam resistance.

This compound Inhibition of the Aurora Kinase A Pathway and Induction of Apoptosis

Caption: this compound inhibits AURKA, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Assessing β-Lactam Potentiation

Caption: Workflow for determining the MIC of β-lactams with this compound.

Discussion and Future Directions

This compound demonstrates significant potential as an antibiotic adjuvant, effectively restoring the activity of β-lactams against resistant S. aureus. The mechanism of action via Stk1 inhibition is a novel approach to combating bacterial resistance. However, the compound's potent inhibition of human AURKA raises concerns about potential toxicity, which was a factor in its discontinuation for development as a human CDK4 inhibitor.[9]

Future research should focus on several key areas:

-

Selectivity: Structure-activity relationship (SAR) studies are needed to design derivatives of this compound with enhanced selectivity for bacterial Stk1 over human kinases like AURKA.

-

Pharmacokinetics: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential to understand its in vivo behavior and therapeutic window.

-

In Vivo Efficacy: While in vitro data is promising, robust in vivo studies in animal models of infection are required to validate the efficacy of this compound in combination with β-lactams.[18]

-

Resistance Development: Studies to assess the potential for bacteria to develop resistance to this compound are crucial for its long-term viability as a therapeutic agent.

Conclusion

This compound is a pharmacologically active molecule with a dual mechanism of action that makes it a valuable tool for research and a potential starting point for the development of new therapeutics. Its ability to potentiate β-lactam antibiotics against resistant S. aureus addresses a critical unmet medical need. While challenges related to its selectivity and in vivo properties remain, further investigation into the pharmacology of this compound and its derivatives is warranted. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to combat antibiotic resistance and explore novel anticancer therapies.

References

- 1. Two unique phosphorylation-driven signaling pathways crosstalk in Staphylococcus aureus to modulate the cell-wall charge: Stk1/Stp1 meets GraSR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. targetmol.cn [targetmol.cn]

- 6. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]

- 10. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Aurora A promotes chemosensitivity via inducing cell cycle arrest and apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-Lactams against the Fortress of the Gram-Positive Staphylococcus aureus Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Tetracycline and Oxacillin Act Synergistically on Biofilms and Display Increased Efficacy In Vivo Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Adjuvant Effect of GW779439X on MRSA and MSSA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pyrazolopyridazine compound GW779439X and its role as an antibiotic adjuvant, particularly in sensitizing Methicillin-Resistant Staphylococcus aureus (MRSA) and Methicillin-Sensitive Staphylococcus aureus (MSSA) to β-lactam antibiotics. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and workflows.

Core Concept: Mechanism of Action

This compound functions as a potent inhibitor of the S. aureus serine/threonine kinase Stk1.[1][2][3] Stk1 is a Penicillin-binding-protein And Serine/Threonine kinase-Associated (PASTA) kinase, a family of enzymes that play a crucial role in bacterial cell wall metabolism, virulence, and antibiotic resistance.[4][5] By inhibiting Stk1, this compound disrupts the signaling cascade that contributes to β-lactam resistance, thereby re-sensitizing the bacteria to this major class of antibiotics.[2][4] The compound itself exhibits no intrinsic antibacterial activity at concentrations effective for adjuvant activity (below 20 μM).[2]

The signaling pathway disrupted by this compound is visualized below.

Caption: Mechanism of this compound action in S. aureus.

Quantitative Data: Potentiation of β-Lactam Activity

This compound significantly reduces the Minimum Inhibitory Concentration (MIC) of various β-lactam antibiotics against both MRSA and MSSA isolates. The following tables summarize the potentiation effect observed in key studies. All potentiation data was generated with the addition of 5 μM this compound.

Table 1: Potentiation of Various β-Lactams against MRSA Strain LAC (USA300)

| Antibiotic | MIC without this compound (μg/mL) | MIC with 5 μM this compound (μg/mL) | Fold Change in MIC |

| Oxacillin | >256 | 2 | >128 |

| Nafcillin | >256 | 2 | >128 |

| Ceftriaxone | 128 | 64 | 2 |

| Ceftaroline | 0.25 | 0.125 | 2 |

Data synthesized from Schaenzer et al., 2018.[2]

Table 2: Potentiation of Oxacillin against Various S. aureus Strains

| Strain | Genotype | MIC of Oxacillin without this compound (μg/mL) | MIC of Oxacillin with 5 μM this compound (μg/mL) | Fold Change in MIC |

| MRSA | ||||

| LAC | USA300 | >256 | 2 | >128 |

| MW2 | USA400 | >256 | 2 | >128 |

| COL | - | 128 | 32 | 4 |

| USA600 | - | 128 | 32 | 4 |

| USA800 | - | 64 | 2 | 32 |

| BAA-2686 | Ceftaroline-Resistant | 128 | 1 | 128 |

| MSSA | ||||

| Newman | - | 0.25 | 0.0625 | 4 |

| UAMS-1 | - | 0.125 | 0.0625 | 2 |

Data synthesized from Schaenzer et al., 2018.[2]

The data clearly indicates that the potentiation effect of this compound is most pronounced in MRSA strains, particularly those with high-level resistance to oxacillin.[2] Community-acquired MRSA isolates (USA300, USA400) were sensitized to below the oxacillin clinical breakpoint.[2]

Experimental Protocols

The following section details the key methodologies employed to ascertain the effect of this compound on MRSA and MSSA isolates.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of various β-lactam antibiotics, with and without this compound, was determined using a broth microdilution method based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Two unique phosphorylation-driven signaling pathways crosstalk in Staphylococcus aureus to modulate the cell-wall charge: Stk1/Stp1 meets GraSR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Autophosphorylation Mechanism of the Ser/Thr Kinase Stk1 From Staphylococcus aureus [frontiersin.org]

The Pyrazolopyridazine GW779439X: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW779439X is a potent small molecule inhibitor with a pyrazolopyridazine core structure. Initially investigated as a cyclin-dependent kinase inhibitor, it has garnered significant interest for its dual activity as an antibiotic adjuvant against resistant bacteria and as an anti-cancer agent. This technical guide provides an in-depth overview of the chemical properties, a detailed synthesis protocol, and the key signaling pathways modulated by this compound.

Chemical Properties

This compound is a white to light brown solid. Its core structure is a pyrazolo[1,5-b]pyridazine moiety linked to a substituted phenyl ring.

| Property | Value | Reference |

| IUPAC Name | N-[4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | [1] |

| Synonyms | GW-779439X, NSC756341 | [1] |

| CAS Number | 551919-98-3 | [1][2] |

| Molecular Formula | C22H21F3N8 | [1][2] |

| Molecular Weight | 454.45 g/mol | [2] |

| Appearance | Solid, white to light brown | [2] |

| Solubility | Soluble in DMSO (10 mM) | [3] |

| SMILES | FC(F)(F)c1cc(nc2nccc(c3cn4nccc4c3)n2)ccc1N1CCN(C)CC1 | [2] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the coupling of a pyrazolopyridazine intermediate with a substituted aniline. The general synthetic scheme is depicted below.[4]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the final step of the synthesis of this compound, based on the general procedure described in the literature.[4]

Step c: Synthesis of N-[4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine (this compound)

-

To a solution of 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine (1.0 equivalent) in sec-butanol (0.05 M), add 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline (1.3 equivalents).

-

Add trifluoroacetic acid (TFA) (3.7 M) to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 18 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol) to afford this compound.

-

Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by targeting key protein kinases in both bacteria and human cells.

Inhibition of Stk1 in Staphylococcus aureus

In methicillin-resistant Staphylococcus aureus (MRSA), this compound inhibits the serine/threonine kinase Stk1.[4][5][6] Stk1 is a transmembrane protein that plays a crucial role in cell wall metabolism and resistance to β-lactam antibiotics.[5] Inhibition of Stk1 by this compound sensitizes MRSA to β-lactams.[4][6] One of the downstream effects of Stk1 signaling is the modulation of the GraSR two-component system, which regulates the D-alanylation of teichoic acids in the bacterial cell wall.[1] By inhibiting Stk1, this compound likely disrupts this process, leading to increased susceptibility to cell wall-targeting antibiotics.

Caption: this compound inhibits Stk1, disrupting cell wall modification.

Inhibition of Aurora Kinase A (AURKA) and Induction of Apoptosis

In human cells, this compound is an inhibitor of Aurora kinase A (AURKA), a serine/threonine kinase that plays a critical role in mitotic progression.[1] Overexpression of AURKA is common in many cancers and is associated with poor prognosis. By inhibiting AURKA, this compound can disrupt mitosis and induce apoptosis.[1] One of the key mechanisms by which AURKA promotes cell survival is through the phosphorylation and subsequent degradation of the tumor suppressor protein p53. Inhibition of AURKA by this compound can lead to the stabilization of p53, which in turn can activate the transcription of pro-apoptotic genes, ultimately leading to programmed cell death via the caspase cascade.[1]

Caption: this compound inhibits AURKA, leading to apoptosis.

Key Experimental Protocols

In Vitro Stk1 Kinase Inhibition Assay

This protocol is used to determine the inhibitory activity of this compound against the S. aureus Stk1 kinase.

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the Stk1 kinase domain, a substrate (e.g., myelin basic protein), and varying concentrations of this compound in a suitable buffer (e.g., 10 mM Tris pH 7.4, 150 mM NaCl, 50 μM MnCl2).

-

Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE.

-

Visualization: Dry the gel and visualize the phosphorylated substrate by autoradiography.

-

Quantification: Quantify the band intensities to determine the extent of inhibition at different concentrations of this compound and calculate the IC50 value.

Conclusion

This compound is a versatile molecule with significant potential in both infectious disease and oncology research. Its well-defined chemical properties and synthetic accessibility make it a valuable tool for further investigation. The elucidation of its mechanisms of action against both bacterial and human kinases provides a solid foundation for the rational design of next-generation inhibitors with improved potency and selectivity. This guide serves as a comprehensive resource for researchers aiming to explore the full therapeutic potential of this compound and its analogs.

References

- 1. Two unique phosphorylation-driven signaling pathways crosstalk in Staphylococcus aureus to modulate the cell-wall charge: Stk1/Stp1 meets GraSR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Autophosphorylation Mechanism of the Ser/Thr Kinase Stk1 From Staphylococcus aureus [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GW779439X-Mediated Sensitization of MRSA to β-Lactam Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant challenge in clinical settings due to its resistance to a broad range of β-lactam antibiotics.[1] The experimental compound GW779439X, a pyrazolopyridazine derivative, has been identified as a potent inhibitor of the S. aureus serine/threonine kinase Stk1.[2][3][4] Inhibition of Stk1 by this compound resensitizes MRSA to β-lactam antibiotics, offering a promising strategy to restore the efficacy of this critical class of antibacterial agents.[2][5] These application notes provide detailed protocols for researchers to investigate the synergistic effects of this compound and β-lactam antibiotics against MRSA.

Mechanism of Action

This compound acts as an antibiotic adjuvant by directly inhibiting the PASTA (Penicillin-Binding Protein and Serine/Threonine kinase-Associated) kinase Stk1 in S. aureus.[2][4] The Stk1 kinase is involved in cell wall biosynthesis and its inhibition disrupts this process, rendering the bacteria susceptible to β-lactam antibiotics that target penicillin-binding proteins (PBPs).[5][6] The synergistic activity of this compound with β-lactams has been demonstrated against various MRSA and methicillin-sensitive S. aureus (MSSA) isolates, including a ceftaroline-resistant strain.[2][3]

Data Presentation

Table 1: Potentiation of β-Lactam Activity by this compound against S. aureus LAC (USA300)

| β-Lactam Antibiotic | MIC (µg/mL) without this compound | MIC (µg/mL) with 5 µM this compound | Fold Decrease in MIC |

| Oxacillin | >256 | 2 | >128 |

| Nafcillin | >256 | 4 | >64 |

| Ceftaroline | 0.5 | 0.25 | 2 |

Data synthesized from literature.[2]

Table 2: Effect of this compound on Oxacillin MIC against Various S. aureus Strains

| S. aureus Strain | Pulsed-Field Gel Electrophoresis (PFGE) Type | MIC (µg/mL) of Oxacillin without this compound | MIC (µg/mL) of Oxacillin with 5 µM this compound | Fold Decrease in MIC |

| COL | USA100 (HA-MRSA) | >256 | 16 | >16 |

| USA400 | USA400 (CA-MRSA) | 128 | 2 | 64 |

| USA600 | USA600 (CA-MRSA) | 64 | 4 | 16 |

| USA800 | USA800 (CA-MRSA) | 128 | 8 | 16 |

| BAA-2686 | Ceftaroline-Resistant | >1024 | 2 | >512 |

| Newman | MSSA | 0.25 | 0.0625 | 4 |

| NCTC8325 | MSSA | 0.125 | 0.0625 | 2 |

HA-MRSA: Hospital-Acquired MRSA; CA-MRSA: Community-Acquired MRSA. Data synthesized from literature.[2][3]

Mandatory Visualizations

Caption: Signaling pathway of this compound in MRSA.

References

- 1. Crystallization and initial X-ray diffraction study of the three PASTA domains of the Ser/Thr kinase Stk1 from the human pathogen Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro enzymatic assays for Ser/Thr-selective protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

- 5. Synergism Testing: Broth Microdilution Checkerboard and Broth Macrodilution Methods | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

Application Notes: Quantifying the Synergy of GW779439X with β-Lactam Antibiotics using a Checkerboard Assay

Introduction

GW779439X is a pyrazolopyridazine compound that functions as a potent inhibitor of the Staphylococcus aureus (S. aureus) PASTA (Penicillin-Binding Protein and Serine/Threonine kinase Associated) kinase, Stk1.[1][2][3] Stk1 is a eukaryotic-like serine/threonine kinase that plays a crucial role in regulating bacterial cell wall homeostasis and antibiotic resistance.[4][5] By inhibiting Stk1, this compound disrupts these processes, leading to a significant potentiation of the activity of β-lactam antibiotics against various strains of S. aureus, including methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA).[2][3] This synergistic interaction can restore the efficacy of β-lactams against resistant isolates, making the combination a promising strategy to combat antibiotic resistance.[2]

The checkerboard assay is a robust in vitro method used to systematically evaluate the interactions between two antimicrobial agents.[6][7] This application note provides a detailed protocol for performing a checkerboard assay to quantify the synergistic relationship between this compound and a selected β-lactam antibiotic against S. aureus. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of synergy, additivity/indifference, or antagonism.[6][8]

Experimental Protocol

This protocol outlines the procedure for determining the synergistic activity of this compound in combination with a β-lactam antibiotic (e.g., oxacillin, ceftaroline) against a chosen S. aureus strain.

1. Materials and Reagents

-

This compound

-

β-lactam antibiotic (e.g., Oxacillin)

-

Staphylococcus aureus strain (e.g., MRSA strain LAC or a clinical isolate)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Single-channel pipettes

-

Spectrophotometer or microplate reader (for measuring optical density at 600 nm)

-

Incubator (35-37°C)[6]

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

2. Preparation of Reagents and Inoculum

-

Stock Solutions:

-

Prepare a 10 mg/mL stock solution of this compound in DMSO. Further dilute in CAMHB to create a working stock solution at a concentration 4-fold higher than the highest concentration to be tested (e.g., if the highest test concentration is 64 µg/mL, prepare a 256 µg/mL working stock).

-

Prepare a working stock solution of the β-lactam antibiotic in CAMHB at a concentration 4-fold higher than its highest desired test concentration.

-

-

Bacterial Inoculum:

-

From an overnight culture plate, select several isolated colonies of S. aureus.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for the assay.[6]

-

3. Checkerboard Assay Setup

The following steps describe how to set up the two-dimensional dilution matrix in a 96-well plate.[8]

-

Plate Layout: Designate rows A-H for dilutions of this compound and columns 1-12 for dilutions of the β-lactam antibiotic. Row H will contain the β-lactam alone, and column 12 will contain this compound alone to determine individual Minimum Inhibitory Concentrations (MICs). Well H12 will serve as the no-drug growth control.

-

Dispensing Medium: Add 50 µL of CAMHB to all wells from rows A-G, columns 1-11. Add 100 µL of CAMHB to all wells in row H, columns 1-11.

-

Diluting Drug A (β-lactam):

-

Add 200 µL of the β-lactam working stock solution to the first well of its dedicated reservoir.

-

Using a multichannel pipette, transfer 100 µL from the reservoir into each well of column 1 (A1-H1).

-

Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing, then column 2 to column 3, and so on, up to column 11. Discard 100 µL from column 11. Column 12 will receive no β-lactam.

-

-

Diluting Drug B (this compound):

-

After the β-lactam dilutions, the plate setup is inverted for the second drug. Add 100 µL of the this compound working stock solution to each well in row A (columns 1-12).

-

Perform 2-fold serial dilutions by transferring 100 µL from row A to row B, mixing, then row B to row C, and so on, up to row G. Discard 100 µL from row G. Row H will receive no this compound.

-

-

Final Volume Adjustment: After dilutions, each well should contain 100 µL of the drug combination (or single drug/media).

4. Inoculation and Incubation

-

Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to each well, bringing the final volume to 200 µL.

-

Seal the plate and incubate at 35-37°C for 18-24 hours.

5. Data Collection and Analysis

-

Determine MIC: After incubation, determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

-

MIC of β-lactam alone (MIC A): Read in row H.

-

MIC of this compound alone (MIC B): Read in column 12.

-

MIC of drugs in combination: Identify the wells in the matrix (A1-G11) showing no growth.

-

-

Calculate FIC Index: For each well showing no growth, calculate the FIC index using the following formulas:[8]

-

FIC A = (Concentration of Drug A in well) / (MIC of Drug A alone)

-

FIC B = (Concentration of Drug B in well) / (MIC of Drug B alone)

-

FIC Index = FIC A + FIC B

-

-

Interpret Results: The interaction is defined based on the lowest FIC Index value obtained from all the wells showing no growth.[6][8]

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

-

Data Presentation

Quantitative results should be summarized to clearly present the individual MICs and the FIC index, demonstrating the nature of the drug interaction.

Table 1: Example Checkerboard Assay Results for this compound and Oxacillin against MRSA

| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |

| Oxacillin | 128 | 4 | 0.031 | Synergy |

| This compound | 32 | 8 | 0.250 | |

| Combined | 0.281 |

Note: Data are hypothetical and for illustrative purposes.

Visualizations

Caption: Synergistic mechanism of this compound and β-lactams.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a Serine/Threonine Kinase Involved in Virulence of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emerypharma.com [emerypharma.com]

- 9. calslab.snu.ac.kr [calslab.snu.ac.kr]

Determining the Optimal Concentration of GW779439X In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal in vitro concentration of GW779439X, a pyrazolopyridazine derivative with notable inhibitory activity against Staphylococcus aureus penicillin-binding protein and serine/threonine kinase-associated (PASTA) kinase Stk1 and Aurora A kinase (AURKA).[1][2] this compound has been shown to potentiate the activity of β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA).[3][4] Additionally, it exhibits growth inhibitory effects on certain cell lines and can induce apoptosis. The protocols outlined herein provide a systematic approach to identifying the most effective concentration of this compound for specific in vitro experimental goals.

Introduction

This compound is a dual-target inhibitor with significant potential in both antibacterial and anticancer research.[1] As an inhibitor of Stk1 in S. aureus, it sensitizes resistant strains to β-lactam antibiotics.[3][4][5] Its activity as an AURKA inhibitor allows it to influence cell cycle progression and induce apoptosis, making it a compound of interest in oncology.[1] The optimal concentration of this compound is highly dependent on the specific application, cell type, and desired experimental outcome. This guide provides a framework for researchers to determine the ideal concentration range for their studies.

Mechanism of Action

This compound primarily functions by:

-

Inhibiting Stk1: In bacteria, particularly S. aureus, this compound inhibits the PASTA kinase Stk1. This kinase is involved in cell wall metabolism and contributes to β-lactam resistance.[3][4][6] Inhibition of Stk1 leads to increased susceptibility of MRSA to these antibiotics.[3]

-

Inhibiting AURKA: In eukaryotic cells, this compound acts as an inhibitor of Aurora A kinase, a key regulator of mitosis.[1] This inhibition can lead to cell cycle arrest at the G0/G1 and sub-G1 phases and induce apoptosis via the caspase-3/7 pathway.[1]

Data Presentation: Reported In Vitro Concentrations of this compound

The following table summarizes previously reported effective concentrations of this compound in various in vitro assays. This data serves as a starting point for designing concentration-response experiments.

| Application | Cell Type/Target | Effective Concentration | Observed Effect | Reference |

| Biochemical Inhibition | Stk1 Kinase | 2 µM | Robust inhibition of Stk1 autophosphorylation and phosphorylation of MBP. | [3] |

| Antibiotic Potentiation | MRSA (BAA-2686) | 5 µM | Potentiates ceftaroline activity against a ceftaroline-resistant MRSA strain. | [1][5] |

| Growth Inhibition | AGP-01 Cells | IC₅₀ = 0.57 µM | 50% inhibition of cell growth. | [1] |

| Cell Cycle Arrest | AGP-01 Cells | 1 µM | Significant blockage of the cell cycle at the G0/G1 and sub-G1 phases. | [1] |

| Gene Expression Modulation | AGP-01 Cells | 1 µM (72 hours) | Decreased expression of proliferation genes (c-MYC, NRAS, CDC25A) and increased expression of cell cycle blocking genes (CDKN1A, TP53). | [1] |

| Lack of Intrinsic Antibacterial Activity | S. aureus | < 20 µM | No intrinsic effects on bacterial growth. | [3] |

Experimental Protocols

This section outlines a general protocol for determining the optimal concentration of this compound for a new in vitro application.

Materials

-

This compound (powder)

-

Appropriate solvent (e.g., DMSO)

-

Cell culture medium appropriate for the cell line

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Cell line of interest (e.g., bacterial strain or mammalian cell line)

-

96-well or other multi-well cell culture plates

-

Cell viability assay (e.g., MTT, XTT, CellTiter-Glo®)

-

Other assay-specific reagents (e.g., antibiotics, antibodies, substrates)

-

Incubator with appropriate temperature and CO₂ conditions

-

Plate reader (for absorbance, fluorescence, or luminescence)

Stock Solution Preparation

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in an appropriate solvent like DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C. When ready to use, thaw an aliquot and dilute it to the desired working concentrations in the appropriate cell culture medium.

Note: Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.1% v/v for DMSO).

Protocol for Determining Optimal Concentration

This protocol utilizes a dose-response experiment to identify the optimal concentration range.

-

Cell Seeding:

-

For adherent cells, seed them in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.

-

For suspension cells or bacteria, seed them directly before adding the compound.

-

-

Preparation of Serial Dilutions:

-

Prepare a series of dilutions of this compound from the stock solution in cell culture medium. A broad range is recommended for the initial experiment (e.g., 0.01 µM to 100 µM) using a log or semi-log dilution series.

-

-

Treatment:

-

Remove the old medium from the wells (for adherent cells) and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a no-treatment control.

-

-

Incubation:

-

Incubate the plate for a duration relevant to the biological question being asked (e.g., 24, 48, or 72 hours for cell viability; shorter times may be appropriate for signaling pathway studies).

-

-

Endpoint Measurement:

-

After incubation, perform the desired assay to measure the effect of this compound. This could be:

-

Cell Viability/Proliferation Assay: To determine the IC₅₀.

-

Antibiotic Synergy Assay (for bacteria): A checkerboard assay with a β-lactam antibiotic.

-

Western Blot or qPCR: To assess changes in protein or gene expression.

-

Flow Cytometry: For cell cycle or apoptosis analysis.

-

-

-

Data Analysis:

-

Plot the measured response against the log of the this compound concentration.

-

For viability assays, fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

For other assays, identify the concentration that gives the desired level of effect (e.g., significant potentiation of an antibiotic, maximal induction of a specific protein).

-

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the known inhibitory actions of this compound and its downstream consequences.

Caption: this compound inhibits Stk1 in bacteria and AURKA in eukaryotes.

Experimental Workflow for Optimal Concentration Determination

This diagram outlines the step-by-step process for determining the optimal in vitro concentration of this compound.

Caption: Workflow for determining the optimal concentration of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of a Serine/Threonine Kinase Involved in Virulence of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GW779439X in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of GW779439X, a potent kinase inhibitor, in various cell-based assays. The information is intended to guide researchers in pharmacology, microbiology, and cancer biology in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound is a pyrazolopyridazine-based small molecule inhibitor with dual activity against the Staphylococcus aureus PASTA (Penicillin-binding protein And Serine/Threonine kinase-Associated) kinase Stk1 and the human Aurora Kinase A (AURKA).[1][2] Its ability to potentiate the activity of β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA) makes it a promising candidate for combination therapies against resistant bacterial infections.[3][4][5] Furthermore, its inhibitory effect on AURKA induces apoptosis through the caspase-3/7 pathway, highlighting its potential as an anti-cancer agent.[1][6]

Chemical Properties

| Property | Value |

| CAS Number | 551919-98-3[1][7] |

| Molecular Formula | C₂₂H₂₁F₃N₈[7] |

| Molecular Weight | 454.46 g/mol [6] |

| Purity | >99% (as reported by various suppliers)[1] |

Solubility

This compound exhibits limited solubility in aqueous solutions. The use of organic solvents is necessary to prepare stock solutions for cell-based assays.

| Solvent | Solubility |

| DMSO | ≥ 31.3 mg/mL (≥ 68.76 mM)[6] |

| In vivo formulation 1 | ≥ 3.33 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] |

| In vivo formulation 2 | ≥ 3.33 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline)[1] |

| In vivo formulation 3 | ≥ 3.33 mg/mL in 10% DMSO, 90% Corn Oil[1] |

Note: Solubility can vary between batches and vendors. It is recommended to perform a solubility test before preparing large volumes of stock solutions. Warming and sonication can aid in dissolution.[6]

Experimental Protocols

Preparation of Stock Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If precipitation is observed, gently warm the solution at 37°C for 5-10 minutes and/or sonicate for 5 minutes.

-

Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.

General Protocol for Cell-Based Assays

This protocol provides a general workflow for treating cells with this compound. Specific parameters such as cell type, seeding density, and incubation time should be optimized for each experiment.

Materials:

-

Cells of interest (e.g., S. aureus strains, human cancer cell lines)

-

Appropriate cell culture medium and supplements

-

Multi-well plates (e.g., 96-well, 24-well)

-

This compound stock solution (prepared as described in 4.1)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed the cells in a multi-well plate at the desired density and allow them to adhere or reach the desired growth phase overnight.

-

On the day of treatment, prepare the working solutions of this compound by diluting the stock solution in fresh cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

-

Remove the old medium from the wells and wash the cells once with PBS.

-

Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under appropriate culture conditions (e.g., 37°C, 5% CO₂).

-

Following incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo®), apoptosis assays (e.g., caspase activity, Annexin V staining), or gene expression analysis.

Application Examples and Recommended Concentrations

| Application | Cell Type | Recommended Concentration | Observed Effect |

| Stk1 Inhibition (Biochemical Assay) | - | 2 µM | Biochemical inhibition of Stk1.[1] |

| Antibiotic Potentiation | Ceftaroline-resistant MRSA | 5 µM | Potentiates ceftaroline activity.[1][3] |

| Growth Inhibition | AGP-01 cell line | IC₅₀ = 0.57 µM | Inhibition of cell growth.[1] |

| Cell Cycle Analysis | AGP-01 cells | 1 µM | Blocks cell cycle at G0/G1 and sub-G1 phase.[1] |

| Gene Expression Modulation | AGP-01 cells | 1 µM (72 hours) | Decreases expression of c-MYC, NRAS, and CDC25A; increases expression of CDKN1A and TP53.[1] |

Visualizations

Experimental Workflow

Caption: Workflow for this compound preparation and use in cell-based assays.

Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. This compound | 551919-98-3 [amp.chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing GW779439X and Oxacillin Combination for Synergy

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the synergistic combination of GW779439X and oxacillin against Staphylococcus aureus.

Troubleshooting Guides

Issue: Inconsistent or non-reproducible Fractional Inhibitory Concentration (FIC) Index values in checkerboard assays.

Possible Causes and Solutions:

-

Inherent Variability of Microdilution Assays: The checkerboard method, especially with twofold dilutions, can have inherent variability that affects the reproducibility of the Fractional Inhibitory Concentration (FIC) index.[1][2]

-

Inoculum Preparation: The density of the bacterial inoculum is critical for accurate and reproducible Minimum Inhibitory Concentration (MIC) and FIC index determinations.

-

Recommendation: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The final inoculum size in the assay should be adjusted to the recommended concentration, for instance, 1.5 x 10⁶ CFU/mL.[3]

-

-

Pipetting Errors: Inaccurate liquid handling during the serial dilution of compounds in the 96-well plate can lead to significant errors in the final concentrations and, consequently, the FIC index.

-

Recommendation: Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for improved precision if available.

-

Issue: No synergistic effect is observed between this compound and oxacillin against the tested S. aureus strain.

Possible Causes and Solutions:

-

Bacterial Strain Specificity: The potentiation of oxacillin by this compound is most significant in strains where the primary resistance mechanism is PBP2a, which is encoded by the mecA gene.[4][5][6] The effect may be less pronounced in strains with other resistance mechanisms.[7]

-

Suboptimal Concentrations of this compound: The synergistic effect is dependent on the concentration of this compound used.

-

Recommendation: Based on existing research, a concentration of 5 µM this compound has been shown to effectively potentiate oxacillin activity against various MRSA strains.[4] It is important to note that this compound shows no intrinsic antibacterial effects on its own at concentrations below 20 µM.[4]

-

-

Incorrect Interpretation of FIC Index: The definition of synergy can vary slightly between studies, but generally, an FIC index of ≤ 0.5 is considered synergistic.[8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of synergy between this compound and oxacillin?

A1: this compound acts as an antibiotic adjuvant by inhibiting the serine/threonine kinase Stk1 in S. aureus.[4][12] Stk1 is a PASTA (Penicillin-Binding Protein and Serine/Threonine kinase-Associated) kinase.[12][13] Inhibition of Stk1 sensitizes MRSA to β-lactam antibiotics like oxacillin, making them more effective against resistant strains.[4][12]

Q2: How is the Fractional Inhibitory Concentration (FIC) Index calculated and interpreted?

A2: The FIC index is calculated to quantify the interaction between two antimicrobial agents.[11][14] The formula is as follows:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[15][16]

The results are interpreted as:

Q3: What concentrations of this compound and oxacillin should I use in my experiments?

A3: For checkerboard assays, you should use a range of concentrations for both compounds, typically in a twofold serial dilution format.[1] Based on published data, a fixed concentration of 5 µM this compound has been shown to be effective in potentiating oxacillin.[4] The concentration range for oxacillin will depend on the resistance profile of the S. aureus strain being tested.

Q4: Can this combination be effective against methicillin-sensitive S. aureus (MSSA)?

A4: Yes, studies have shown that this compound can also enhance the activity of oxacillin against MSSA isolates, although the potentiation is most pronounced in MRSA strains that contain PBP2a.[4][5]

Data Presentation

Table 1: Potentiation of Oxacillin Activity by this compound against various S. aureus strains.

| S. aureus Strain | Strain Type | Oxacillin MIC (µg/mL) | Oxacillin MIC with 5 µM this compound (µg/mL) | Fold Reduction in MIC |

| LAC | MRSA (USA300) | 64 | 1 | 64 |

| COL | MRSA (Hospital-acquired) | 512 | 16 | 32 |

| USA400 | MRSA | 128 | 2 | 64 |

| USA600 | MRSA | 256 | 32 | 8 |

| USA800 | MRSA | 128 | 4 | 32 |

| Newman | MSSA | 0.25 | 0.0625 | 4 |

| UAMS-1 | MSSA | 0.25 | 0.0625 | 4 |

Data is compiled from a study by Gushchin et al. (2018).[4]

Experimental Protocols

Checkerboard Broth Microdilution Assay for Synergy Testing

This protocol is adapted from standard microbiology procedures for determining antibiotic synergy.[3][17][18]

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and oxacillin in an appropriate solvent (e.g., DMSO).

-

Prepare Mueller-Hinton Broth (MHB) for bacterial culture.

-

-

Bacterial Inoculum Preparation:

-

Culture S. aureus overnight on an appropriate agar plate.

-

Inoculate a few colonies into MHB and incubate until the culture reaches the exponential growth phase.

-

Adjust the bacterial suspension to a 0.5 McFarland standard turbidity.

-

Dilute the standardized suspension to the final required inoculum concentration in MHB.

-

-

Checkerboard Plate Setup:

-

Use a 96-well microtiter plate.

-

Along the x-axis, perform serial twofold dilutions of oxacillin.

-

Along the y-axis, perform serial twofold dilutions of this compound.

-

This creates a matrix of wells with varying concentrations of both compounds.

-

Include control wells with each drug alone, as well as a growth control (no drugs) and a sterility control (no bacteria).

-

-

Inoculation and Incubation:

-